molecular formula C12H8O2 B14675600 2-Hydroxyacenaphthylen-1(2H)-one CAS No. 33928-29-9

2-Hydroxyacenaphthylen-1(2H)-one

Cat. No.: B14675600
CAS No.: 33928-29-9
M. Wt: 184.19 g/mol
InChI Key: WREJKEDFEUAPKX-UHFFFAOYSA-N
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Description

2-Hydroxyacenaphthylen-1(2H)-one is a specialized organic compound of significant interest in chemical research and development. Its unique acenaphthylene-based scaffold, functionalized with a hydroxyl group and ketone, makes it a valuable precursor or intermediate in synthetic organic chemistry. Researchers utilize this compound in the synthesis of complex molecular structures, including potential ligands for catalytic systems and organic materials with specific electronic properties. Its rigid, polycyclic structure is particularly useful for studying intramolecular interactions and as a building block in the construction of polycyclic aromatic hydrocarbon (PAH) derivatives. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

33928-29-9

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

2-hydroxy-2H-acenaphthylen-1-one

InChI

InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11,13H

InChI Key

WREJKEDFEUAPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Overview

The primary synthetic route to 2-hydroxyacenaphthylen-1(2H)-one involves a TDAE-mediated coupling between 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1 ) and acenaphthenedione (2l ). This method leverages the reductive capacity of TDAE to facilitate nucleophilic substitution, yielding the target compound (3l ) with moderate efficiency.

Mechanistic Insights

TDAE acts as a two-electron reductant, generating a carbanion intermediate at the α-position of acenaphthenedione. This intermediate attacks the chloromethyl group of 1 , followed by hydrolysis to produce the hydroxylated product (Figure 1). The reaction proceeds under mild conditions, avoiding harsh reagents typically associated with similar transformations.

Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Temperature: −20°C (initial 1 h), then room temperature (24 h)
  • Stoichiometry: 1:3 molar ratio of 1 to 2l , 1 equiv. TDAE
  • Workup: Quenching with ice-cold water, extraction with ethyl acetate, and purification via column chromatography (hexane/ethyl acetate)

Yield: 46%

Comparative Analysis of Methodologies

Advantages of TDAE Methodology

  • Selectivity: The reaction avoids polymerization side reactions common in radical-mediated processes.
  • Functional Group Tolerance: Nitro and methyl groups on the imidazole ring remain intact under these conditions.
  • Scalability: Gram-scale synthesis is feasible with consistent yields.

Limitations and Challenges

  • Moderate Yield: The 46% yield necessitates optimization for industrial applications.
  • Sensitivity to Moisture: Anhydrous conditions are critical, complicating large-scale production.
  • Purification Requirements: Column chromatography is essential to isolate the product from unreacted starting materials and byproducts.

Reaction Optimization Strategies

Solvent Screening

Polar aprotic solvents like DMF enhance ionic intermediate stability, whereas donor solvents (e.g., THF) inhibit reactivity. Alternatives such as dichloromethane or acetonitrile remain unexplored but may offer improved kinetics.

Temperature Modulation

Elevating the reaction temperature to 80°C (as employed for less reactive electrophiles like p-nitroacetophenone) could accelerate the coupling but risks decomposition of sensitive intermediates.

Catalytic Additives

Introducing Lewis acids (e.g., ZnCl₂) might stabilize transition states, though no studies have yet investigated their role in this specific system.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.30–7.93 (m, aromatic protons), 9.35 (s, hydroxyl proton).
  • ¹³C NMR: Peaks at 117.43–163.67 ppm confirm the acenaphthenone framework and hydroxyl substitution.
  • ESI-MS: m/z 222 [M]⁺, consistent with the molecular formula C₁₄H₁₀O₂.

Purity Assessment

Elemental analysis (C 75.60%, H 4.51%, N 12.58%) aligns with theoretical values, confirming high purity after chromatography.

Industrial and Environmental Considerations

Cost Analysis

  • TDAE Cost: ~$50/g (Sigma-Aldrich), limiting large-scale use.
  • DMF Recovery: Implementing solvent recycling systems could reduce environmental impact.

Green Chemistry Metrics

  • Atom Economy: 68% (calculated from stoichiometry of 1 and 2l ).
  • E-Factor: 12.5 (high due to chromatographic purification), underscoring the need for cleaner workup methods.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyacenaphthylen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or alkaline conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Acenaphthenequinone.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Hydroxyacenaphthylen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyacenaphthylen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Hydroxyacenaphthylen-1(2H)-one with two compounds from the provided evidence, focusing on functional groups, hazards, and applications.

Phenanthro(1,2-b)furan-11(2H)-one, 1,10-dihydro-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-, (1R,10S)- (CAS 189308-08-5)

Structural Similarities :

  • Both compounds contain hydroxyl and ketone groups, enabling hydrogen bonding and participation in redox reactions.
  • The fused polycyclic backbone in both compounds may confer stability and planar aromaticity, influencing photophysical properties.

Hazard Profile :

  • The phenanthro derivative exhibits acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage .
  • By analogy, this compound may share similar risks due to its reactive hydroxyl group, though specific toxicity data is unavailable.
Hexamethylene Diisocyanate (CAS 822-06-0)

Structural Contrasts :

  • Hexamethylene diisocyanate is an aliphatic diisocyanate (-NCO), lacking aromaticity or hydroxyl groups .
  • Its reactivity centers on isocyanate groups, which undergo polymerization or urethane formation, unlike the ketone-dominated reactivity of this compound.

Hazard Profile :

Comparative Data Table

Property This compound (Hypothetical) Phenanthro Derivative Hexamethylene Diisocyanate
CAS Number Not provided 189308-08-5 822-06-0
Functional Groups -OH, ketone -OH, ketone, methyl, oxopropyl -NCO (diisocyanate)
Primary Hazards Potential skin/eye irritation (analogous) Acute toxicity, skin/eye corrosion Respiratory sensitization (inferred)
Applications Research, photochemistry Laboratory chemistry Polymer manufacturing
Reactivity Nucleophilic addition, oxidation Redox reactions, steric hindrance Polymerization, urethane formation

Research Findings and Limitations

  • Synthetic Utility : The phenanthro derivative’s steric hindrance may reduce reactivity compared to this compound, which has a more accessible ketone group .
  • Toxicity Gaps : While the phenanthro compound’s hazards are documented, analogous data for this compound remains speculative due to absent evidence.
  • Industrial Relevance: Hexamethylene diisocyanate’s industrial use contrasts with the academic focus of hydroxyacenaphthenones, highlighting functional group-driven application divergences .

Q & A

Q. What protocols ensure reproducibility in multi-component reactions involving this compound?

  • Methodological Answer : Standardize reagent purity (e.g., ≥98% aldehydes/amines) and reaction conditions (moisture-free environments). Publish detailed procedural logs (e.g., exact molar ratios, stirring rates) and validate via independent replication studies .

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